2-Bromo-2,3-dimethylbutane

E2 elimination alkene synthesis steric control

2-Bromo-2,3-dimethylbutane (CAS 594-52-5), also known as thexyl bromide, is a tertiary alkyl halide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol. As a brominated derivative of 2,3-dimethylbutane, it features a bromine atom bonded to a tertiary carbon adjacent to an isopropyl group, yielding a unique sterically hindered environment that profoundly influences its elimination and substitution reaction profiles.

Molecular Formula C6H13B
Molecular Weight 165.07 g/mol
CAS No. 594-52-5
Cat. No. B3344068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2,3-dimethylbutane
CAS594-52-5
Molecular FormulaC6H13B
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)Br
InChIInChI=1S/C6H13Br/c1-5(2)6(3,4)7/h5H,1-4H3
InChIKeyNILGDLGIGRGWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2,3-dimethylbutane (CAS 594-52-5): Tertiary Alkyl Halide with Distinct Steric Profile for Controlled Reactivity


2-Bromo-2,3-dimethylbutane (CAS 594-52-5), also known as thexyl bromide, is a tertiary alkyl halide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol [1]. As a brominated derivative of 2,3-dimethylbutane, it features a bromine atom bonded to a tertiary carbon adjacent to an isopropyl group, yielding a unique sterically hindered environment that profoundly influences its elimination and substitution reaction profiles [2]. The compound presents as a colorless liquid with a melting point of approximately 25°C, a boiling point of ~125.7°C at 760 mmHg, a density of ~1.2 g/cm³, and a calculated Log P of ~3.2–3.45 [1].

Why 2-Bromo-2,3-dimethylbutane Cannot Be Replaced by Simpler Tertiary Bromides: Steric Architecture Dictates Reaction Outcomes


Generic substitution with common tertiary bromides such as tert-butyl bromide (2-bromo-2-methylpropane) or 2-bromo-2-methylbutane fails because the steric and electronic environment at the α-carbon is fundamentally different. The adjacent isopropyl group in 2-bromo-2,3-dimethylbutane creates a congested transition state that alters both the kinetics and the product distribution in elimination reactions compared to less hindered analogs [1]. In solvolytic studies, 2-bromo-2,3-dimethylbutane exhibits a uniquely depressed rate profile relative to its homologs—being slower than 2-bromo-2-methylbutane and only marginally faster than the highly hindered 2-bromo-2,3,3-trimethylbutane—due to steric inhibition of nucleophilic solvent participation [2]. In E2 eliminations, the size of the β-substituents dictates whether the reaction follows Zaitsev control or sterically-driven anti-Zaitsev outcomes, a tunability not achievable with simpler tert-butyl derivatives [3].

Quantitative Differentiation Guide: 2-Bromo-2,3-dimethylbutane vs. Tertiary Bromide Analogs


E2 Elimination Product Ratio Tuning: 2-Bromo-2,3-dimethylbutane vs. 2-Bromo-2-methylpropane (tert-Butyl Bromide)

In E2 elimination, 2-bromo-2,3-dimethylbutane yields dramatically different alkene product ratios depending on base size, enabling synthetic control over Zaitsev vs. anti-Zaitsev alkene formation. With methoxide, 2,3-dimethyl-2-butene (Zaitsev) predominates at 80%, while 2,3-dimethyl-1-butene forms at 20%. With bulky tert-butoxide, the ratio nearly reverses to 25% Zaitsev : 75% anti-Zaitsev [1]. In contrast, tert-butyl bromide (2-bromo-2-methylpropane) eliminates to isobutene exclusively under all base conditions due to the absence of β-branching options and a symmetric β-carbon environment [2]. This tunability is unique to β-branched tertiary bromides.

E2 elimination alkene synthesis steric control

Relative Solvolysis Rate: 2-Bromo-2,3-dimethylbutane vs. 2-Bromo-2-methylbutane and 2-Bromo-2,3,3-trimethylbutane

In systematic solvolysis studies across a homologous series of tertiary bromoalkanes, 2-bromo-2,3-dimethylbutane (compound 3B) exhibits a relative rate of ~0.40–0.50 compared to 2-bromo-2-methylbutane (compound 2B, relative rate defined as 1.0) [1]. The rate sequence observed is: 2B (1.00) > 3B (~0.40–0.50) > 4B (2-bromo-2,3,3-trimethylbutane, ~0.03–0.05) [1]. This ~50–60% rate reduction relative to the monomethyl-branched analog arises from steric inhibition of nucleophilic solvent approach at the α-carbon by the adjacent isopropyl group—a phenomenon not observed in less congested tertiary bromides where SN1 rates scale primarily with carbocation stability [2].

solvolysis kinetics SN1 mechanism steric retardation

Boiling Point and Log P Differentiation: 2-Bromo-2,3-dimethylbutane vs. 2-Bromo-2-methylpropane

2-Bromo-2,3-dimethylbutane (C₆H₁₃Br) has a measured boiling point of 125.7±8.0°C at 760 mmHg and a calculated Log P of 3.2–3.45 [1]. The simpler analog 2-bromo-2-methylpropane (tert-butyl bromide, C₄H₉Br) boils at 72–73°C and has a Log P of approximately 1.9–2.0 [2]. This ~53°C boiling point elevation and >1 log unit increase in hydrophobicity are direct consequences of the additional two carbon atoms and the branched isopropyl moiety. 2-Bromo-2-methylbutane (C₅H₁₁Br) represents an intermediate with a boiling point of ~108–110°C and Log P ~2.5–2.7 .

physicochemical properties separation purification

Gas Chromatographic Retention Index: 2-Bromo-2,3-dimethylbutane vs. Linear Alkyl Bromides

On a non-polar Apiezon L packed column under isothermal conditions, 2-bromo-2,3-dimethylbutane exhibits Kovats retention indices (RI) of 896 at 75°C, 903 at 100°C, and 921 at 125°C [1]. These values are significantly lower than those of linear primary alkyl bromides of comparable carbon number, such as 1-bromohexane (RI ~1100–1150 on Apiezon L) [2]. The reduced retention time is characteristic of branched tertiary alkyl halides, whose compact, spherical molecular geometry reduces dispersive interactions with the non-polar stationary phase relative to extended-chain analogs.

analytical chemistry GC identification Kovats index

Application Scenarios Where 2-Bromo-2,3-dimethylbutane Delivers Measurable Advantages Over Simpler Tertiary Bromides


Controlled Alkene Synthesis via Tunable E2 Elimination

For synthetic routes requiring access to either 2,3-dimethyl-2-butene or 2,3-dimethyl-1-butene from a common precursor, 2-bromo-2,3-dimethylbutane is the substrate of choice. By selecting methoxide (yielding 80% 2,3-dimethyl-2-butene) or tert-butoxide (yielding 75% 2,3-dimethyl-1-butene), chemists can control the major product without altering the starting material [1]. This tunability is absent in tert-butyl bromide and most other tertiary bromides, which produce only a single alkene or fixed ratios. This application is directly relevant to pharmaceutical intermediate synthesis, fine chemical production, and academic research on steric effects in elimination mechanisms.

Mechanistic Probe for Steric Effects in SN1 Solvolysis

2-Bromo-2,3-dimethylbutane serves as an essential mechanistic probe in physical organic chemistry for dissecting steric contributions to solvolysis rates. With a relative rate of ~0.40–0.50 compared to the less hindered 2-bromo-2-methylbutane, it occupies a unique kinetic niche that allows researchers to calibrate computational models of steric hindrance, measure the magnitude of B-strain effects, and quantify the extent of nucleophilic solvent participation [2]. This application is critical for academic and industrial laboratories engaged in reaction mechanism elucidation, computational chemistry validation, and the rational design of alkylating agents.

Synthetic Intermediate Requiring Elevated Boiling Point and Water-Immiscibility

When a reaction sequence requires a tertiary alkyl bromide that remains liquid under moderate heating without pressurization—and that partitions efficiently into organic phases during workup—2-bromo-2,3-dimethylbutane (BP 125.7°C, Log P 3.2–3.45) outperforms lower-boiling alternatives such as tert-butyl bromide (BP 72°C) . This property profile is advantageous in solvent-free alkylation reactions, continuous flow chemistry where vapor pressure management is critical, and multi-step syntheses requiring extractive purification between stages. The compound's water-immiscibility also reduces competing hydrolysis side reactions in biphasic or anhydrous systems.

Analytical Standard for GC Identification of Branched Alkyl Bromides

Owing to its well-characterized Kovats retention indices (896 at 75°C, 903 at 100°C, and 921 at 125°C on Apiezon L) [3], 2-bromo-2,3-dimethylbutane is an ideal analytical standard for GC method development and validation in quality control laboratories. Its distinct retention profile relative to linear alkyl bromides and other branched isomers enables accurate identification and quantification of this compound in reaction monitoring, purity assessment, and environmental sample analysis. This application is directly relevant to analytical chemistry services, industrial QC/QA departments, and regulatory compliance testing.

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